molecular formula C11H18BrNO4 B3241581 (4S)-1-Boc-4-bromo-D-proline methyl ester CAS No. 147266-93-1

(4S)-1-Boc-4-bromo-D-proline methyl ester

Cat. No.: B3241581
CAS No.: 147266-93-1
M. Wt: 308.17 g/mol
InChI Key: TXQUSDPQTQXELO-JGVFFNPUSA-N
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Description

(4S)-1-Boc-4-bromo-D-proline methyl ester is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 4-position, and a methyl ester functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-bromo-D-proline methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromination: The protected proline derivative is then subjected to bromination at the 4-position. This can be accomplished using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-bromo-D-proline methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water).

Major Products Formed

    Substitution: Various substituted proline derivatives.

    Reduction: (4S)-1-Boc-4-bromo-D-proline alcohol.

    Oxidation: (4S)-1-Boc-4-bromo-D-proline carboxylic acid.

Scientific Research Applications

(4S)-1-Boc-4-bromo-D-proline methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and formulations.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-bromo-D-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures the stability of the compound during chemical reactions, while the bromine atom and methyl ester group provide sites for further functionalization. The compound’s effects are mediated through its ability to undergo substitution, reduction, and oxidation reactions, leading to the formation of various bioactive derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-1-Boc-4-chloro-D-proline methyl ester
  • (4S)-1-Boc-4-fluoro-D-proline methyl ester
  • (4S)-1-Boc-4-iodo-D-proline methyl ester

Uniqueness

(4S)-1-Boc-4-bromo-D-proline methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-bromopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUSDPQTQXELO-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143641
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147266-93-1
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147266-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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